molecular formula C10H10F3N3 B159224 BW 755C CAS No. 66000-40-6

BW 755C

Cat. No.: B159224
CAS No.: 66000-40-6
M. Wt: 229.20 g/mol
InChI Key: CPXGGWXJNQSFEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BW 755C involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazoline ring, followed by reduction to yield the final product .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques such as condensation reactions, cyclization, and reduction, which can be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

BW 755C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BW 755C

This compound is unique in that it is a dual inhibitor of both 5-lipoxygenase and cyclooxygenase pathways, whereas many other anti-inflammatory drugs selectively inhibit only one of these pathways. This dual inhibition allows this compound to effectively reduce the production of both leukotrienes and prostaglandins, making it a potentially more comprehensive anti-inflammatory agent .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16/h1-3,6H,4-5H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXGGWXJNQSFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216213
Record name 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66000-40-6
Record name 4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66000-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-AMINO-1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PYRAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V6JF56BXO
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Sodium ethoxide (3.9 g, 0.056 mmol) dissolved in ethanol (100 mL) and 3-(trifluoromethyl) phenylhydrazine (5 g, 0.028 mol) added followed by acrylonitrile (2.3 mL, 0.035 mol) and heated to reflux for 24 h. The solution was then evaporated to dryness in vacuo and water added. The solution was then extracted into dichloromethane and the organics combined, dried (Na2SO4), filtered and evaporated to dryness. The residue was then passed through a silica gel column eluting with dichloromethane:methanol. Product fractions collected and evaporated to dryness, dissolved in dichloromethane and 1M hydrogen chloride in diethyl ether added to form a white solid which was collected by filtration and dried (3 g, 40%). 1H NMR (400 MHz, CD3OD) δ ppm 3.23 (2H, br m), 4.04 (2H, br m), 7.32-7.37 (3H, br m), 7.56 (1H, br s). MS (ES) m/z: 230.0 [M+H].
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under ice-cooling, 10 drops of a 50% choline solution was added to a mixture of 20.0 g of 3-(trifluoromethyl)phenylhydrazine and 6.63 g of acrylonitrile, and the mixture was heated at 95° C. for one hour. After allowed to stand for cooling, 22 ml of 1N hydrochloric acid was added and the mixture was stirred at 95° C. for 10 minutes. After subjecting the mixture to hot activated charcoal treatment, the mixture was adjusted to an alkaline pH with a 10% aqueous sodium hydroxide solution under ice-cooling. Precipitated crystals were collected by filtration and washed, and recrystallized from a mixed solution of hexane and ethyl acetate to give 17.27 g of 1-[3-(trifluoromethyl)phenyl]-3-amino-2-pyrazoline (yield: 66%, melting point: 104°-107° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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